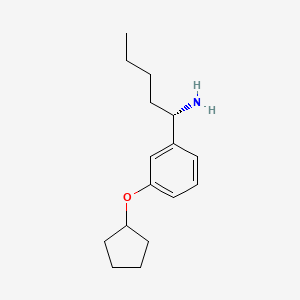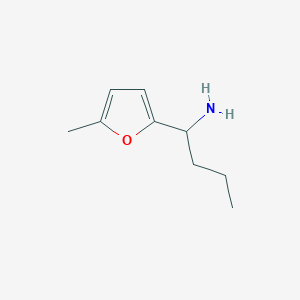
3-(3-Chloro-2-iodophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2-iodophenyl)propanoic acid: is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid typically involves the halogenation of a phenylpropanoic acid derivative. One common method is the iodination of 3-chlorophenylpropanoic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, purification, and crystallization steps. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(3-Chloro-2-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
Chemistry: In chemistry, 3-(3-Chloro-2-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its halogenated phenyl ring makes it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to develop new pharmaceuticals or as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 3-(3-Chloro-2-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The propanoic acid moiety can interact with active sites in enzymes, potentially inhibiting or modulating their activity.
類似化合物との比較
- 3-(3-Chloro-2-bromophenyl)propanoic acid
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
- 3-(3-Chloro-2-methylphenyl)propanoic acid
Comparison: Compared to its analogs, 3-(3-Chloro-2-iodophenyl)propanoic acid is unique due to the presence of both chlorine and iodine atoms. This combination can influence its reactivity and binding properties, making it a valuable compound for specific applications where halogen bonding or steric effects are critical.
特性
分子式 |
C9H8ClIO2 |
|---|---|
分子量 |
310.51 g/mol |
IUPAC名 |
3-(3-chloro-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
InChIキー |
GTMBZQIECGZFGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)I)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)



![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)








